N-(3-chlorobenzyl)-5-{[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of oxadiazole and oxazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the oxazole ring. Key reagents include 3-chlorophenyl hydrazine, carboxylic acids, and various catalysts to facilitate the cyclization reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can modify the oxadiazole or oxazole rings, typically using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
- 3-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
- N-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
Uniqueness
5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of oxadiazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C20H16Cl2N4O3 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-[[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H16Cl2N4O3/c21-14-5-1-3-12(7-14)11-23-19(27)17-9-16(28-25-17)10-18-24-20(29-26-18)13-4-2-6-15(22)8-13/h1-8,16H,9-11H2,(H,23,27) |
InChI Key |
BPAAZKBLXOCUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)NCC2=CC(=CC=C2)Cl)CC3=NOC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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